2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide
Description
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-25-14-5-3-2-4-10(14)8-15(24)21-11-6-7-12-13(9-11)23-16(22-12)17(18,19)20/h2-7,9H,8H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFBTIFPZXGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The methoxyphenyl group can be introduced via nucleophilic substitution reactions using 2-methoxyphenyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of chiral modified tartaric acid in an inert solvent for crystallization, as seen in similar synthetic processes . The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzimidazole core or the methoxyphenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide has a wide range of scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it can modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the activation of antioxidant response elements and the induction of cytoprotective genes . This pathway is crucial in cellular defense mechanisms against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used in similar synthetic applications for its chemoselective properties.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Pinacol boronic esters: Utilized in organic synthesis for their reactivity and versatility.
Uniqueness
What sets 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide apart is its combination of the methoxyphenyl and trifluoromethyl-benzimidazole moieties, which confer unique chemical properties and reactivity. This makes it particularly valuable in the development of new materials and pharmaceuticals.
Biological Activity
2-(2-Methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. The methoxyphenyl group is introduced through nucleophilic substitution reactions using 2-methoxyphenyl isocyanate. The final compound exhibits a trifluoromethyl group, which enhances its pharmacological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it modulates the activity of nuclear factor erythroid 2-related factor 2 (Nrf2) , promoting the activation of antioxidant response elements and inducing cytoprotective genes. This mechanism suggests potential applications in oxidative stress-related diseases.
Antiparasitic Activity
Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antiparasitic effects. For instance, studies have shown that related compounds display nanomolar activities against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. In vivo studies indicated that certain derivatives effectively reduced the adult phase of Trichinella spiralis at a dosage of 75 mg/kg .
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro evaluations revealed that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported an IC50 value of 16.38 µM against the MDA-MB-231 breast cancer cell line for a closely related compound .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at minimal inhibitory concentration (MIC) values as low as 4 µg/mL against Staphylococcus aureus and methicillin-resistant strains .
Data Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antiparasitic | Giardia intestinalis | Nanomolar | |
| Anticancer | MDA-MB-231 | 16.38 µM | |
| Antimicrobial | Staphylococcus aureus | 4 µg/mL |
Case Studies
- Antiparasitic Evaluation : A series of benzimidazole derivatives were synthesized and tested for their efficacy against protozoan parasites. Compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-substituted counterparts, indicating the importance of fluorination in improving biological activity .
- Cancer Cell Line Studies : In a comparative study, various benzimidazole derivatives were screened against multiple cancer cell lines. The results indicated that compounds with specific substituents exhibited superior growth inhibition, highlighting the structure-activity relationship critical for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
